4-Bromo-3,5-dimethoxyaniline chemical properties
4-Bromo-3,5-dimethoxyaniline chemical properties
An In-Depth Technical Guide to 4-Bromo-3,5-dimethoxyaniline: Properties, Synthesis, and Reactivity
Introduction
4-Bromo-3,5-dimethoxyaniline is a halogenated and methoxy-substituted aromatic amine, a class of compounds that serves as a cornerstone for complex organic synthesis. Its unique substitution pattern—a bromine atom flanked by two electron-donating methoxy groups and an activating amino group—imparts a distinct reactivity profile, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and key reactive characteristics, offering a technical resource for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a molecule are fundamental to its application in synthesis, dictating solubility, reaction conditions, and purification strategies. 4-Bromo-3,5-dimethoxyaniline is a solid at room temperature, and its properties are well-defined.
Physical Properties
A summary of the core physicochemical data for 4-Bromo-3,5-dimethoxyaniline is presented below.
| Property | Value | Source(s) |
| CAS Number | 232275-47-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂ | [2] |
| Molecular Weight | 232.07 g/mol | [1] |
| Appearance | Solid | |
| Monoisotopic Mass | 229.98949 Da | [2] |
Spectroscopic Profile
The structural features of 4-Bromo-3,5-dimethoxyaniline give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals would be a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy groups. The protons of the amine group may appear as a broad singlet.
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¹³C NMR Spectroscopy : The carbon NMR would show distinct signals for the four types of carbon atoms in the aromatic ring (C-Br, C-OCH₃, C-H, and C-NH₂) and a signal for the methoxy carbons.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-O stretching for the methoxy ether linkages, and C-Br stretching vibrations.
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Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]
Synthesis of 4-Bromo-3,5-dimethoxyaniline
The synthesis of 4-Bromo-3,5-dimethoxyaniline is typically achieved through the selective bromination of its precursor, 3,5-dimethoxyaniline. The strong activating and ortho-, para-directing nature of the amino and methoxy groups makes the position between the two methoxy groups (C4) highly susceptible to electrophilic substitution.
Synthetic Workflow Diagram
The following diagram illustrates a typical laboratory-scale synthesis.
Caption: A generalized workflow for the synthesis of 4-Bromo-3,5-dimethoxyaniline.
Experimental Protocol: Bromination of 3,5-Dimethoxyaniline
This protocol is adapted from a general procedure for the bromination of activated anilines.[4][5]
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Preparation : In a round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN).
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Cooling : Place the flask in an ice bath to cool the solution to 0°C.
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Bromination : Separately, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in acetonitrile. Add this solution dropwise to the cooled aniline solution while stirring. The strong activating nature of the aniline derivative facilitates a rapid reaction.[4][5]
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Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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Purification : Purify the resulting residue by silica gel column chromatography to isolate the 4-bromo-3,5-dimethoxyaniline product.[5]
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-3,5-dimethoxyaniline is governed by the interplay of its three functional groups: the nucleophilic amino group, the electron-rich aromatic ring, and the versatile carbon-bromine bond.
Reactivity Overview
Caption: Key reactivity pathways for 4-Bromo-3,5-dimethoxyaniline.
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Amine Group Reactivity : The primary amine is a key site for functionalization. It can readily undergo acylation, alkylation, and sulfonylation. Furthermore, it can be converted into a diazonium salt, which is a gateway to a wide array of transformations via Sandmeyer-type reactions. The synthesis of Schiff bases through condensation with aldehydes is another important reaction, used to create derivatives with potential antioxidant activity.[6]
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Electrophilic Aromatic Substitution : The amino group is a powerful activating group that directs electrophiles to the ortho and para positions.[7] However, in this molecule, these positions are already occupied by the methoxy and bromo substituents. The synergistic activating effect of the amine and two methoxy groups makes the ring highly electron-rich, but further substitution is sterically hindered.
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Carbon-Bromine Bond Reactivity : The C-Br bond is the most versatile handle for building molecular complexity. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.
Safety, Handling, and Storage
Proper handling of 4-Bromo-3,5-dimethoxyaniline is essential to ensure laboratory safety.
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Hazards : While specific data for this exact compound is limited, analogous bromoanilines are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[10] Handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[11]
-
First Aid :
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]
Conclusion
4-Bromo-3,5-dimethoxyaniline is a highly functionalized building block with significant potential in organic synthesis. Its defined physicochemical properties, straightforward synthesis, and multi-faceted reactivity make it an attractive starting material for constructing complex molecular architectures. The strategic placement of the amino, bromo, and dimethoxy groups provides synthetic chemists with multiple avenues for derivatization, particularly through N-functionalization and palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.
References
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PubChem. 4-Bromo-3-methoxyaniline. Retrieved from [Link]
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Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]
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PubChemLite. 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2). Retrieved from [Link]
- Google Patents. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.
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PubChem. 4-Bromo-3,5-dimethylaniline. Retrieved from [Link]
- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
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